Methylsainfuran
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Overview
Description
Methylsainfuran is a synthetic organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom this compound, specifically, is a derivative of furan with a methyl group attached to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylsainfuran typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of acetylenic epoxides, which are prepared by nucleophilic ring closure of propargylic alkoxides generated by lithium acetylide addition to α-haloketones. The subsequent cycloisomerization in the presence of a catalyst such as indium chloride (InCl3) delivers the desired furan derivative .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of furfural, a biomass-derived compound. This process can lead to various downstream products, including methylfuran, which can be further modified to obtain this compound . The use of eco-friendly reagents and reaction conditions adhering to the principles of green chemistry is emphasized in industrial production to ensure sustainability and environmental compatibility .
Chemical Reactions Analysis
Types of Reactions
Methylsainfuran undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Peracids or similar oxidizing agents are commonly used for the oxidative ring opening of this compound.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid or Lewis acid catalyst.
Major Products Formed
Oxidation: Five-membered lactones or acetals.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Methylsainfuran has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methylsainfuran involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that this compound exerts its effects by modulating various biochemical pathways. For example, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation . Further research is needed to elucidate the precise molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Methylsainfuran can be compared with other similar compounds, such as:
Properties
CAS No. |
94190-37-1 |
---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-6-methoxy-1-benzofuran-5-ol |
InChI |
InChI=1S/C17H16O5/c1-19-11-4-5-12(15(8-11)20-2)16-7-10-6-13(18)17(21-3)9-14(10)22-16/h4-9,18H,1-3H3 |
InChI Key |
XHPVKSBYQJUMTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)OC)O)OC |
Origin of Product |
United States |
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